molecular formula C9H4ClF3O4 B3433068 4-Chloro-5-(trifluoromethyl)phthalic acid CAS No. 1301739-50-3

4-Chloro-5-(trifluoromethyl)phthalic acid

Cat. No.: B3433068
CAS No.: 1301739-50-3
M. Wt: 268.57 g/mol
InChI Key: XHNKNDHFERQJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(trifluoromethyl)phthalic acid ( 1301739-50-3 ) is a high-value aromatic building block with the molecular formula C 9 H 4 ClF 3 O 4 and a molecular weight of 268.57 g/mol . This compound is of significant interest in medicinal and synthetic chemistry due to its multifunctional structure, which incorporates both a chloro and a trifluoromethyl group on the phthalic acid scaffold. The strategic inclusion of halogen and fluorine atoms is a established approach in drug design, as these elements can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . In fact, chlorine is a key component in more than 250 FDA-approved pharmaceuticals, underscoring its vital role in developing treatments for a wide range of diseases . Researchers value this compound as a versatile precursor in the synthesis of complex molecules, including heterocyclic compounds and functionalized materials. Its dual carboxylic acid groups offer handles for further derivatization, such as condensation to form imides or esters, while the chloro and trifluoromethyl substituents can be utilized in metal-catalyzed cross-coupling reactions or to modulate electronic properties. This makes it particularly useful for constructing candidate compounds in pharmaceutical discovery programs and for creating advanced materials. This product is intended for research and development purposes exclusively . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O4/c10-6-2-4(8(16)17)3(7(14)15)1-5(6)9(11,12)13/h1-2H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNKNDHFERQJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198773
Record name 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-50-3
Record name 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301739-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 4 Chloro 5 Trifluoromethyl Phthalic Acid

Table 1: Comparative Physicochemical Properties of Related Phthalic Acid Derivatives

PropertyPhthalic Acid4-Chlorophthalic Acid4-(Trifluoromethyl)phthalic acid4-Chloro-5-(trifluoromethyl)phthalic acid (Predicted)
Molecular Formula C₈H₆O₄ nih.govC₈H₅ClO₄ chemicalbook.comC₉H₅F₃O₄ scbt.comchemsynthesis.comC₉H₄ClF₃O₄
Molar Mass ( g/mol ) 166.13 wikipedia.org200.57234.13 scbt.comchemsynthesis.com268.57
Melting Point (°C) ~207 (decomposes) wikipedia.org157 chemicalbook.com151 chemsynthesis.comExpected to be in a similar range, influenced by both substituents.
Acidity (pKa) pKa1: 2.89, pKa2: 5.51 wikipedia.orgExpected to be more acidic than phthalic acid due to the electron-withdrawing Cl.Expected to be significantly more acidic than phthalic acid due to the strongly electron-withdrawing CF₃ group.Predicted to be the most acidic of the group due to the combined electron-withdrawing effects of both Cl and CF₃ groups.
Solubility Sparingly soluble in cold water. wikipedia.orgLikely to have reduced water solubility compared to phthalic acid.Likely to have reduced water solubility but good solubility in organic solvents.Expected to have low water solubility and good solubility in polar organic solvents.

Note: The properties for this compound are predicted based on the known effects of chloro and trifluoromethyl substituents on the phthalic acid scaffold.

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Trifluoromethyl Phthalic Acid

Reactivity of Carboxylic Acid Functionalities

The two ortho-positioned carboxylic acid groups are the primary sites for a variety of classical derivatization reactions, including esterification, amidation, and anhydride (B1165640) formation. These transformations are fundamental for creating intermediates used in the synthesis of more complex molecules.

The conversion of the carboxylic acid groups of 4-Chloro-5-(trifluoromethyl)phthalic acid into esters is a common strategy for creating synthetic intermediates. This reaction typically involves heating the diacid with an alcohol in the presence of an acid catalyst. The process often occurs in a stepwise manner, where a monoester is formed first, which can then be converted to a diester upon further reaction. wikipedia.org The formation of diesters is particularly important for producing phthalate (B1215562) esters, which have broad industrial applications. google.com The reaction with various aliphatic alcohols, such as those containing 4 to 10 carbon atoms, proceeds to yield the corresponding dialkyl phthalates. google.com

Table 1: Representative Esterification Reactions

Reactant AlcoholProduct NameProduct Structure
Methanol (B129727)Dimethyl 4-chloro-5-(trifluoromethyl)phthalateC₁₁H₈ClF₃O₄
EthanolDiethyl 4-chloro-5-(trifluoromethyl)phthalateC₁₃H₁₂ClF₃O₄
2-EthylhexanolBis(2-ethylhexyl) 4-chloro-5-(trifluoromethyl)phthalateC₂₅H₃₆ClF₃O₄

The synthesis of these diesters typically begins with the reaction of the acid or its anhydride with the alcohol to form the monoester. wikipedia.org The second esterification step is more challenging and often requires reaction conditions that facilitate the removal of water to drive the equilibrium toward the product. wikipedia.org

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides and diamides. This transformation is particularly significant as phthalic acid diamides are a class of compounds that have garnered considerable interest in agricultural chemistry. scilit.comacs.orgnih.gov The synthesis usually requires the activation of the carboxylic acid groups, for instance, by converting them to an acid chloride or anhydride, or by using peptide coupling reagents. nih.govacs.org A variety of substituted anilines and aliphatic amines can be used to generate a diverse library of diamide (B1670390) derivatives. researchgate.netresearchgate.net The electronic properties of the substituents on the amine can influence the reaction's outcome and the properties of the resulting products. researchgate.net

Table 2: Examples of Amide and Diamide Formation

Amine ReactantProduct TypeGeneral Product Structure
Aniline (B41778)DiamideC₂₁H₁₂ClF₃N₂O₂
BenzylamineDiamideC₂₃H₁₆ClF₃N₂O₂
DiethylamineDiamideC₁₇H₂₀ClF₃N₂O₂

These reactions are fundamental to creating structures with potential biological activity, leveraging the phthalic acid scaffold. researchgate.net

Like other ortho-dicarboxylic acids, this compound can undergo intramolecular dehydration to form the corresponding cyclic anhydride, 5-Chloro-6-(trifluoromethyl)isobenzofuran-1,3-dione. This transformation is typically achieved by thermal means, heating the acid above its dehydration temperature. wikipedia.org The resulting anhydride is a stable, reactive intermediate.

The anhydride itself is a valuable precursor for further transformations. It can react regioselectively with a range of nucleophiles. researchgate.net For example, reaction with an alcohol will cleave the anhydride ring to form a monoester, while reaction with an amine will yield a monoamide (an amic acid). These subsequent transformations are often more facile than the direct reaction with the diacid starting material. The closely related 4-chlorophthalic anhydride is known to be a useful intermediate for producing herbicides, pesticides, and monomers for polyimides. wikipedia.org

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is heavily substituted with four electron-withdrawing groups: two carboxylic acid functions, a chlorine atom, and a trifluoromethyl group. This electronic structure dictates its reactivity towards substitution reactions, making it highly resistant to electrophilic attack but activated for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) is a class of reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.org The feasibility of this reaction is highly dependent on the electronic nature of the substituents already present on the ring.

In the case of this compound, the ring is exceptionally electron-deficient. Carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups are powerful deactivating, meta-directing groups, while the chlorine (-Cl) atom is a deactivating, ortho-, para-director. quora.comyoutube.com The cumulative effect of these four deactivating groups makes the benzene (B151609) ring extremely unreactive towards electrophiles. Any attempt at further electrophilic substitution, such as nitration or halogenation, would require exceptionally harsh conditions and is generally considered unfavorable. uci.eduresearchgate.net

Table 3: Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-COOH1Strong DeactivatingMeta
-COOH2Strong DeactivatingMeta
-Cl4DeactivatingOrtho, Para
-CF₃5Strong DeactivatingMeta

Given the intense deactivation of the ring, electrophilic aromatic substitution is not a viable synthetic pathway for this compound.

In stark contrast to its inertness towards electrophiles, the electron-poor nature of the aromatic ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.org This reaction involves the attack of a nucleophile on the ring and the displacement of a leaving group. For SNAr to occur, the ring must contain strong electron-withdrawing groups positioned ortho and/or para to a good leaving group. libretexts.org

The structure of this compound is ideally configured for this reaction. The chlorine atom at C4 serves as the leaving group. It is activated by the strongly electron-withdrawing trifluoromethyl group in the ortho position (C5) and a carboxylic acid group in the para position (C2). These groups effectively stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy for the substitution. libretexts.org Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻)Reagent ExampleProduct Class
Hydroxide (-OH)Sodium HydroxidePhenol
Alkoxide (-OR)Sodium MethoxideAryl Ether
Amine (-NHR)Ammonia, AlkylamineAniline Derivative
Thiolate (-SR)Sodium ThiolateThioether (Sulfide)

This reactivity allows for the introduction of a wide array of functional groups at the C4 position, making SNAr a key synthetic strategy for modifying this molecular scaffold.

Radical Reactions and Their Application in Functionalization

The presence of both a chloro and a trifluoromethyl group on the phthalic acid core of this compound suggests a unique reactivity profile in radical reactions. While specific studies on the radical reactions of this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, theoretical studies using Density Functional Theory (DFT) on the closely related 4,5-dichlorophthalic anhydride have been performed to identify sites susceptible to radical attack. researchgate.net These calculations help in predicting the regioselectivity of radical functionalization.

The functionalization of phthalimides, which can be readily synthesized from phthalic anhydrides, through radical reactions is a known strategy. For example, N-chlorophthalimide can react with azonitriles like azobisisobutyronitrile (AIBN) under thermal conditions. rsc.org This process involves the generation of a cyanoisopropyl radical which then abstracts the chlorine from the N-chlorophthalimide, leading to the formation of a nitrogen-centered radical. This phthalimidyl radical can then participate in further reactions, allowing for the functionalization of the imide nitrogen. While this example involves functionalization at the nitrogen of the imide, it demonstrates the utility of radical chemistry in modifying phthalimide-based structures.

Furthermore, atom transfer radical polymerization (ATRP) has been employed to create polymers with phthalic anhydride functionalities. scilit.comresearchgate.net This controlled radical polymerization technique allows for the synthesis of well-defined polymers where the phthalic anhydride group can be located at the chain end or within the polymer chain. scilit.com These reactive polymers can then be used for further modifications, such as coupling with other molecules through the reactive anhydride group.

Influence of Chloro and Trifluoromethyl Substituents on Reaction Kinetics and Thermodynamics

The chloro and trifluoromethyl substituents on the aromatic ring of this compound exert significant electronic effects, thereby influencing the kinetics and thermodynamics of its reactions. Both groups are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbons in the corresponding anhydride.

Kinetic studies on the hydrolysis of phthalic anhydride and its substituted derivatives have provided insights into the effects of such substituents. For instance, the hydrolysis of aryl hydrogen phthalates, which proceeds through the formation of phthalic anhydride, is influenced by the substituents on the phenyl ring. nih.govresearchgate.net Studies on chloro-substituted phenyl hydrogen phthalates have allowed for the determination of their kinetic pKa values. For example, the kinetic pKa for m-chlorophenyl hydrogen phthalate is 2.95, and for p-chlorophenyl hydrogen phthalate, it is 2.93. nih.govresearchgate.net These values indicate that the electron-withdrawing chloro group facilitates the ionization of the carboxylic acid, which in turn affects the rate of anhydride formation and subsequent hydrolysis. The rate constants for the base-catalyzed hydrolysis of phthalic anhydride follow a Brønsted relationship, with a β value of 0.46, indicating a significant dependence on the basicity of the catalyst. nih.govresearchgate.net

The trifluoromethyl group, being a strong electron-withdrawing group, is expected to have an even more pronounced effect on the reactivity of the phthalic acid moiety. In the context of polyimides synthesized from fluorinated dianhydrides, the trifluoromethyl groups contribute to desirable properties such as improved solubility and thermal stability. researchgate.nettaylorfrancis.comresearchgate.net For example, polyimides derived from 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride exhibit high glass transition temperatures (232–322 °C) and decomposition temperatures (5% weight loss) in the range of 500–530 °C. researchgate.net This high thermal stability is a thermodynamic feature imparted by the incorporation of the trifluoromethyl groups. The electron-withdrawing nature of these groups also leads to polyimides with low dielectric constants and low moisture absorption. researchgate.netresearchgate.net

Kinetic pKa Values for Substituted Phenyl Hydrogen Phthalates nih.govresearchgate.net
Substituent (X) in X-phenyl hydrogen phthalateKinetic pKa
H3.06
p-Me3.02
m-Cl2.95
p-Cl2.93
Thermal Properties of Polyimides from a Trifluoromethyl-Containing Dianhydride researchgate.net
Diamine ComponentGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
p-PDA322530
ODA272525
p-APB265528
m-APB250523
3FODA275510
6FAPB232500

Investigations into the Formation of Complex Heterocyclic Systems Utilizing the Phthalic Acid Core

The phthalic acid core of this compound is a versatile building block for the synthesis of various complex heterocyclic systems. The corresponding anhydride or dinitrile derivatives are common starting materials for these transformations.

One of the most prominent classes of heterocyclic systems derived from phthalic acid derivatives are polyimides. These high-performance polymers are typically synthesized through the polycondensation of a dianhydride with a diamine. mdpi.com Fluorinated polyimides, in particular, have garnered significant attention due to their excellent thermal stability, chemical resistance, and desirable optical and dielectric properties. researchgate.nettaylorfrancis.comresearchgate.net The synthesis involves a two-step process where a polyamic acid is first formed, which is then chemically or thermally cyclized to the final polyimide. The presence of the chloro and trifluoromethyl groups on the dianhydride monomer would be expected to influence the properties of the resulting polyimide. For instance, the reaction of 4,5-dichlorophthalic anhydride with various amines has been studied to produce phthalimide (B116566) and dicarboxylic acid derivatives. researchgate.netmdpi.com The reactivity of diamines towards phthalic anhydride has also been investigated, showing that the structure of the diamine significantly affects the reaction rate. nih.gov

Another important class of complex heterocyclic systems derived from phthalic acid precursors are phthalocyanines. These are large, aromatic macrocycles that are typically synthesized from phthalonitriles. A novel route to 4-chloro-5-alkyl-phthalonitrile derivatives has been demonstrated through the displacement reaction of 4,5-dichlorophthalonitrile. worldscientific.com These phthalonitriles can then undergo cyclotetramerization in the presence of a metal salt to form the corresponding metallophthalocyanines. worldscientific.com Similarly, 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile has been synthesized and used to create both metal-free and metallophthalocyanines. researchgate.net Given that this compound can be converted to the corresponding phthalonitrile (B49051), it serves as a potential precursor for novel phthalocyanine (B1677752) derivatives with unique electronic and photophysical properties arising from the electron-withdrawing substituents.

The phthalic acid moiety can also be incorporated into other heterocyclic structures. For example, palladium-catalyzed alkoxycarbonylation of aromatic C-H bonds has been developed as a method for synthesizing phthalic acid derivatives. researchgate.netrsc.org Furthermore, phthalic anhydride can be a precursor for the synthesis of mixed heterocycles like triazoles and thiadiazoles, although this often involves multi-step synthetic sequences starting from related dicarboxylic acids like terephthalic acid. sciforum.net

Examples of Heterocyclic Systems Derived from Substituted Phthalic Acid Precursors
PrecursorReactant(s)Resulting Heterocyclic SystemReference
4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydrideAromatic diaminesFluorinated Polyimides researchgate.net
4,5-Dichlorophthalic anhydrideAmines, ThiosemicarbazidePhthalimides, Dicarboxylic acid derivatives researchgate.netmdpi.com
4,5-DichlorophthalonitrileDiethylmalonate, Metal saltsSubstituted Phthalonitriles, Metallophthalocyanines worldscientific.com
4-Chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrileMetal saltsMetallo- and Metal-free Phthalocyanines researchgate.net

Synthesis of Advanced Phthalic Acid Diamide Scaffolds

Phthalic acid diamides have garnered significant attention, particularly in the field of agricultural chemistry. nih.govacs.org This interest stems from their potential as insecticides with novel modes of action, high efficacy against specific pests like lepidopterous insects, and favorable environmental and toxicological profiles. nih.govresearchgate.net The specific substitution pattern of this compound makes it an ideal precursor for developing new insecticidal compounds.

The design of novel phthalic acid diamides derived from this compound is guided by established structure-activity relationships (SAR). The core principle is to combine the phthalic acid moiety with two different amine partners to fine-tune the biological activity of the final molecule.

The key design considerations include:

The Phthalic Acid Backbone : The presence of the electron-withdrawing trifluoromethyl and chloro groups on the phthalic acid ring is crucial. These groups modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which can enhance its insecticidal potency.

Amine Diversity : One carboxylic acid group is typically reacted with a substituted aniline, while the other is coupled with an aliphatic amine. This asymmetric design allows for the exploration of a wide chemical space to optimize target specificity and efficacy.

Structure-Activity Relationship (SAR) : Research indicates that the insecticidal activity of phthalic acid diamides is highly dependent on the nature of the substituents on both the aniline and aliphatic amine portions of the molecule. nih.govacs.org A systematic variation of these amine partners is essential for discovering compounds with superior performance. The goal is to achieve a combination of substituents that provides excellent larvicidal activity. acs.org

The synthesis of phthalic acid diamides involves the sequential coupling of two different amines with this compound, typically via its more reactive anhydride or diacyl chloride intermediate. This approach allows for the introduction of a wide array of functional groups.

The general synthetic strategy begins with the conversion of this compound to its corresponding anhydride. The anhydride is then reacted with a primary aliphatic amine to form a mono-amide carboxylic acid intermediate. This intermediate is subsequently coupled with a substituted aniline to yield the final asymmetric diamide.

A variety of amine coupling partners have been explored in the synthesis of related phthalic acid diamides, demonstrating the versatility of this approach. While direct examples for the 4-chloro-5-trifluoromethyl analog are specific to proprietary research, the classes of amines used in analogous systems provide a clear blueprint.

Table 1: Representative Amine Coupling Partners for Phthalic Acid Diamide Synthesis

Amine Type Specific Examples Resulting Moiety in Final Diamide
Aliphatic Amines 2-Amino-2-methylpropane N-(tert-butyl)
2-Amino-2-methyl-1-(methylthio)propane N-[1,1-dimethyl-2-(methylthio)ethyl]
Substituted Anilines 3-Fluoro-5-(trifluoromethyl)aniline 3-Fluoro-5-(trifluoromethyl)phenyl
3-Iodo-5-(trifluoromethyl)aniline 3-Iodo-5-(trifluoromethyl)phenyl

The combination of these partners leads to a library of novel diamides, which are then screened for biological activity. For instance, studies on related structures have shown that compounds containing specific combinations of substituents exhibit excellent larvicidal activities against pests like Plutella xylostella. nih.govacs.org

Development of Other Amide and Ester Derivatives for Diverse Applications

Beyond the synthesis of complex diamides for agrochemical use, this compound is a precursor for other ester and amide derivatives with potential applications in medicinal chemistry and materials science. The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. nih.gov

Methods for these conversions are well-established and can be applied to this compound. For instance, esterification can be achieved by reacting the dicarboxylic acid with an alcohol under acidic conditions. Amide synthesis can be performed by activating the carboxylic acid groups (e.g., by converting them to acyl chlorides) and then reacting them with a primary or secondary amine. acs.orgrsc.org

The trifluoromethyl group is a key functional group in many pharmaceutical compounds, where it can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The presence of both a CF3 group and a reactive carboxylic acid function on the same molecule makes derivatives of this compound attractive candidates for drug discovery programs. For example, the related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of Sorafenib, a kinase inhibitor used in cancer therapy. mdpi.com This highlights the value of the chloro- and trifluoromethyl-substituted phenyl scaffold in bioactive molecules.

Role as an Intermediate in the Synthesis of Phthalocyanine Precursors

Phthalocyanines are large, aromatic macrocycles that are widely used as dyes, pigments, and functional materials in areas such as catalysis, chemical sensing, and photodynamic therapy. umich.edunih.gov The properties of phthalocyanines can be tuned by introducing substituents onto their peripheral positions.

This compound serves as a valuable starting material for the synthesis of highly functionalized phthalocyanine precursors. The key step is the conversion of the two carboxylic acid groups into nitrile (cyano) groups to form 4-chloro-5-(trifluoromethyl)phthalonitrile . This transformation is critical, as phthalonitriles are the direct building blocks for the templated cyclotetramerization reaction that forms the phthalocyanine macrocycle. umich.eduworldscientific.com

The resulting phthalocyanine would have eight chloro and eight trifluoromethyl groups attached to its periphery. These electron-withdrawing substituents are known to:

Increase the oxidative stability of the phthalocyanine ring. umich.edu

Shift the electronic absorption spectra, often changing the color from blue to green. umich.edu

Enhance solubility in organic solvents, which is crucial for processing and application.

The synthesis of phthalocyanines from chlorinated phthalonitriles is a well-documented process, making 4-chloro-5-(trifluoromethyl)phthalonitrile a highly valuable, albeit advanced, precursor for creating new functional dyes and materials. umich.edu

Generation of Polymeric Materials and Functionalized Macromolecules

Dicarboxylic acids are fundamental monomers in polymer chemistry, used for the synthesis of polyesters and polyamides through polycondensation reactions. This compound, or more commonly its activated diacyl chloride derivative, can be used as a specialty monomer to create high-performance polymers. nih.gov

Reacting 4-chloro-5-(trifluoromethyl)phthaloyl chloride with diols or diamines leads to the formation of polyesters and polyamides, respectively. The incorporation of the chloro and trifluoromethyl groups into the polymer backbone is expected to impart desirable properties.

Table 2: Potential Polymers from this compound

Polymer Type Co-monomer Expected Properties of Resulting Polymer
Polyester Ethylene glycol, Bisphenol A High thermal stability, chemical resistance, hydrophobicity, low dielectric constant.
Polyamide Hexamethylenediamine, p-Phenylenediamine Enhanced flame retardancy, high glass transition temperature (Tg), low moisture absorption.

| Coordination Polymer | Metal ions (e.g., Zn(II), Cd(II)) | Tunable luminescence, potential for chemical sensing applications. rsc.org |

The resulting fluorinated polymers are candidates for advanced applications in electronics (as low-k dielectrics), aerospace (due to thermal stability), and as separation membranes (due to their defined chemical and physical properties). Furthermore, the dicarboxylic acid can act as an organic linker to construct metal-organic frameworks (MOFs) or coordination polymers with potential for gas storage or selective sensing. rsc.org

Utilization in the Construction of Complex Organofluorine Building Blocks

In addition to its direct use in creating larger molecules, this compound is a strategic starting material for synthesizing smaller, more complex organofluorine building blocks. nih.govcas.cn These building blocks are highly sought after in medicinal chemistry and materials science for the rational design of new molecules with specific properties. beilstein-journals.org

The functional group handles on this compound—the two carboxylic acids, the chlorine atom, and the trifluoromethyl group—can be selectively modified to generate a variety of new structures. For example:

Selective Decarboxylation : Removal of one or both carboxyl groups can lead to substituted benzoic acids or benzenes.

Reduction : The carboxylic acid groups can be reduced to form diols, which can then be used in further synthetic transformations.

Nucleophilic Aromatic Substitution : The chlorine atom can potentially be displaced by other nucleophiles under specific conditions to introduce further diversity.

The precisely defined substitution pattern of the starting material ensures that the resulting building blocks have a known and desirable arrangement of functional groups, which is a significant advantage for complex molecule synthesis. nih.gov

Reactivity and Chemical Behavior

The chemical behavior of 4-Chloro-5-(trifluoromethyl)phthalic acid is dictated by the interplay of its three key functional components: the two carboxylic acid groups, the chlorine atom, and the trifluoromethyl group.

Acidity: The presence of both a chlorine atom and a trifluoromethyl group, both of which are strongly electron-withdrawing, would significantly increase the acidity of the carboxylic acid protons compared to unsubstituted phthalic acid. mdpi.com This enhanced acidity makes it a stronger Brønsted acid.

Esterification and Amidation: Like other carboxylic acids, this compound would readily undergo esterification with alcohols and amidation with amines to form the corresponding diesters and diamides. These reactions are fundamental in creating derivatives for various applications.

Dehydration to Anhydride (B1165640): Upon heating, the two adjacent carboxylic acid groups would easily undergo dehydration to form the more stable five-membered ring of 4-chloro-5-(trifluoromethyl)phthalic anhydride. researchgate.net This is a characteristic reaction of ortho-dicarboxylic acids.

Nucleophilic Aromatic Substitution: While the aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing substituents, it would be activated for nucleophilic aromatic substitution. The chlorine atom could potentially be displaced by strong nucleophiles under specific conditions, providing a route to further functionalization.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-5-(trifluoromethyl)phthalic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The phthalic acid ring contains two aromatic protons. Due to the substitution pattern, these protons would appear as distinct signals.

The proton at position 3 (H-3) would likely be a singlet, influenced by the adjacent carboxylic acid group. The proton at position 6 (H-6) would also be expected to be a singlet, influenced by the adjacent chloro and trifluoromethyl groups. The exact chemical shifts of these protons are influenced by the electron-withdrawing nature of the substituents. The carboxylic acid protons would appear as a broad singlet at a much lower field, typically in the range of 10-13 ppm, although this signal can be exchangeable with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.1 - 8.3s
H-68.0 - 8.2s
-COOH10.0 - 13.0br s

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the two carboxylic acid carbons, the four substituted aromatic carbons, the two aromatic carbons bearing a proton, and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents (chlorine, trifluoromethyl, and carboxylic acids). The trifluoromethyl group's carbon would appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acids)165 - 175
C-Cl130 - 140
C-CF₃125 - 135 (q)
C-H (Aromatic)120 - 130
C-COOH (Aromatic)130 - 140
CF₃120 - 125 (q)

Note: These are predicted values. The 'q' denotes a quartet multiplicity due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group.

The CF₃ group would give rise to a single signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group on the aromatic ring. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu The presence of a singlet confirms the CF₃ group.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are necessary for unambiguously assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, COSY would be of limited use for the aromatic protons as they are expected to be singlets with no direct proton-proton coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals of the protonated aromatic carbons (C-3 and C-6) by correlating them to their attached protons (H-3 and H-6).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between carbon and proton atoms. For this compound, HMBC would be critical to confirm the substitution pattern on the aromatic ring. For example, correlations would be expected between H-3 and the carbons of the two adjacent carboxylic acid groups, and between H-6 and the carbon bearing the chloro group and the carbon of the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. While more commonly used for stereochemical analysis in larger molecules, it could potentially show correlations between the carboxylic acid protons and the adjacent aromatic protons (H-3), providing further conformational information.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass.

For this compound (C₉H₄ClF₃O₄), the calculated monoisotopic mass is 267.9750. An experimental HRMS measurement would aim to match this value very closely, providing strong evidence for the proposed molecular formula and confirming the successful synthesis of the target compound.

Predicted HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₉H₄ClF₃O₄ + H]⁺268.9828
[C₉H₄ClF₃O₄ - H]⁻266.9672
[C₉H₄ClF₃O₄ + Na]⁺290.9647

Note: These are calculated values for common adducts seen in HRMS. The observed mass would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of "this compound" by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated or deprotonated molecule is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides a detailed structural fingerprint of the parent molecule.

For "this compound," the fragmentation pathways are influenced by the nature and position of its substituents on the aromatic ring. General fragmentation patterns for aromatic carboxylic acids often involve the initial loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). miamioh.eduresearchgate.netspectroscopyonline.com The presence of the trifluoromethyl (CF₃) and chloro (Cl) groups introduces additional characteristic fragmentation pathways.

In positive-ion mode, the molecular ion ([M+H]⁺) would be expected. Key fragmentation events would likely include:

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of COOH: Cleavage of the carboxylic acid group.

Loss of CF₃: Expulsion of the trifluoromethyl radical.

Loss of Cl: Cleavage of the carbon-chlorine bond.

In negative-ion mode, the deprotonated molecule ([M-H]⁻) would be the precursor ion. Fragmentation of phthalate (B1215562) metabolites often shows a characteristic fragment ion at m/z 121.0295, which corresponds to the deprotonated benzoate (B1203000) ion. nih.gov Another common fragment for many phthalate metabolites is the deprotonated o-phthalic anhydride (B1165640) ion at m/z 147.0088. nih.gov The fragmentation of trifluoromethyl-containing aromatic compounds can also involve defluorination. nih.govresearchgate.net

A plausible fragmentation pathway for deprotonated "this compound" could involve the sequential loss of CO₂ and other neutral fragments. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound in complex matrices. nih.govnih.govsciforum.net

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
[M-H]⁻ [M-H-CO₂]⁻ CO₂ Chloro-trifluoromethyl-benzoate ion
[M-H]⁻ [M-H-HF]⁻ HF Fluoride loss from trifluoromethyl group
[M-H-CO₂]⁻ [M-H-CO₂-Cl]⁻ Cl Dechlorinated benzoate fragment

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within "this compound."

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. libretexts.org For "this compound," the FTIR spectrum would be dominated by absorptions corresponding to the carboxylic acid, trifluoromethyl, and chloro-aromatic moieties.

The carboxylic acid group gives rise to several distinct bands:

A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. spectroscopyonline.comlibretexts.org

The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1760 and 1680 cm⁻¹. For aromatic carboxylic acids, this band is often observed in the lower end of the range (1710-1680 cm⁻¹) due to conjugation with the benzene (B151609) ring. spectroscopyonline.comlibretexts.org

The C-O stretching and O-H in-plane bending vibrations are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. wikipedia.orgnih.gov

The trifluoromethyl group will also exhibit strong characteristic absorptions due to C-F stretching vibrations, typically found in the 1350-1150 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the 800-600 cm⁻¹ range. The substitution pattern on the benzene ring will also give rise to characteristic aromatic C-H and C=C stretching and bending vibrations. amazonaws.com

Table 2: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹) Intensity Assignment
3300-2500 Broad, Strong O-H stretch (Carboxylic acid dimer)
1710-1680 Strong, Sharp C=O stretch (Aromatic carboxylic acid)
1600-1450 Medium-Weak C=C stretch (Aromatic ring)
1440-1395 Medium C-O stretch / O-H bend (Carboxylic acid)
1350-1150 Strong C-F stretch (Trifluoromethyl group)

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would be useful for confirming the presence of the aromatic ring and the substituents.

Key expected Raman bands include:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net

The C=C stretching vibrations of the benzene ring are expected in the 1600-1500 cm⁻¹ region. researchgate.net

The symmetric stretching of the carboxylate group, if the compound is in a deprotonated state, would show a strong Raman band.

Vibrations involving the trifluoromethyl and chloro substituents would also be observable, providing a complete vibrational profile of the molecule. preprints.org

The combination of FTIR and Raman spectroscopy allows for a comprehensive characterization of the vibrational modes of "this compound." researchgate.net

Table 3: Predicted Raman Spectral Data for this compound

Wavenumber Shift (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
1620-1580 Strong Aromatic C=C stretch
1350-1150 Medium-Strong C-F symmetric stretch
1050-1000 Strong Ring breathing mode

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. d-nb.info For "this compound," a single-crystal X-ray diffraction study would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the analysis of the purity of "this compound" and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of organic compounds. For "this compound," reversed-phase HPLC (RP-HPLC) would be the method of choice. nih.gov

In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid groups and ensure good peak shape. helixchrom.comhelixchrom.comsielc.comchromforum.orgnih.govnih.govsielc.comhelixchrom.com

The retention time of "this compound" would be influenced by its polarity, which is determined by the combination of the polar carboxylic acid groups and the non-polar trifluoromethyl and chloro-substituted aromatic ring. Gradient elution, where the composition of the mobile phase is changed during the analysis, would likely be employed to achieve optimal separation from any starting materials, byproducts, or isomers. nih.gov HPLC can be coupled with UV detection, as the aromatic ring of the compound will absorb UV light, or with mass spectrometry (LC-MS) for highly sensitive and specific detection and identification. sciforum.netnih.gov

Table 5: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, these methods are not suitable for direct analysis due to the compound's low volatility and high polarity, a result of its two carboxylic acid functional groups. However, GC and GC-MS are invaluable for analyzing volatile products that may arise from its synthesis, degradation, or derivatization.

For GC analysis to be feasible, non-volatile compounds like this compound must first be chemically modified into more volatile derivatives. This process, known as derivatization, targets the polar carboxylic acid groups, converting them into less polar and more thermally stable esters or silyl (B83357) ethers. jfda-online.comlmaleidykla.lt

Derivatization for Enhanced Volatility

A common and effective method for derivatizing carboxylic acids for GC analysis is silylation. lmaleidykla.lt Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net This reaction converts the dicarboxylic acid into its corresponding bis(trimethylsilyl) ester, which is significantly more volatile and exhibits better chromatographic behavior.

Another prevalent technique is esterification, for instance, by reacting the acid with an alcohol like methanol in the presence of an acid catalyst such as Boron Trifluoride (BF₃). chromforum.org This process yields the dimethyl ester derivative. More advanced derivatizing agents like ethyl chloroformate can also be used, which react with carboxylic acids in an aqueous-organic medium to form stable ethyl esters suitable for GC-MS analysis. mdpi.com

The choice of derivatization reagent is critical and depends on the sample matrix and the specific analytical goals. For instance, silylation with BSTFA is a robust method for creating thermally stable derivatives suitable for high-temperature GC analysis. chromforum.orglmaleidykla.lt

Gas Chromatographic Separation and Mass Spectrometric Detection

Once derivatized, the volatile analyte can be introduced into the gas chromatograph. The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium) through a capillary column. nih.gov The column, typically coated with a non-polar stationary phase like DB-5MS or HP-5MS, separates compounds based on their boiling points and interactions with the phase. nih.govnih.gov A programmed temperature ramp is employed to ensure the efficient elution of analytes with varying volatilities. mdpi.com

The separated compounds then enter the mass spectrometer, which ionizes them, typically through electron impact (EI) at a standard energy of 70 eV. nih.gov The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries or by interpretation.

The high sensitivity and specificity of GC-MS make it a superior method for identifying and quantifying trace-level volatile products. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for target analytes by monitoring only specific characteristic ions. mdpi.com

The table below outlines typical parameters for a hypothetical GC-MS analysis of the bis(trimethylsilyl) derivative of this compound.

Table 1: Illustrative GC-MS Analytical Parameters

Parameter Condition
Gas Chromatograph Agilent 7890B or similar
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) mdpi.com
Carrier Gas Helium, constant flow rate of 1.0 mL/min mdpi.com
Injector Splitless mode, 260 °C mdpi.com
Oven Program Initial 70°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) mdpi.com
Mass Spectrometer Quadrupole MS Detector (e.g., Agilent 5977B)
Ionization Mode Electron Impact (EI), 70 eV nih.gov
Ion Source Temp. 280 °C mdpi.com

| Mass Range | m/z 50-650 mdpi.com |

Research Findings and Data Interpretation

While specific experimental data for the GC-MS analysis of derivatized this compound is not prominently available in public literature, the analysis would focus on identifying the molecular ion (M⁺) and characteristic fragment ions of the derivative.

For the bis(trimethylsilyl) derivative, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule. Key fragmentation patterns for silylated compounds include the loss of a methyl group (M-15), which often results in a prominent peak, and ions corresponding to the trimethylsilyl group itself (m/z 73). researchgate.net The presence of chlorine and fluorine would produce a characteristic isotopic pattern for chlorine-containing fragments.

The table below presents a hypothetical summary of expected mass spectral data for the bis(trimethylsilyl) derivative of this compound.

Table 2: Hypothetical Mass Spectral Data for Bis(trimethylsilyl) 4-Chloro-5-(trifluoromethyl)phthalate

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Relative Abundance
398/400 [M]⁺ (Molecular Ion with Cl isotopes) Low
383/385 [M-15]⁺ (Loss of CH₃) High
325/327 [M-73]⁺ (Loss of Si(CH₃)₃) Medium
297/299 [M-101]⁺ (Loss of COOSi(CH₃)₃) Medium

This analytical approach, combining derivatization with GC-MS, provides a robust framework for the qualitative and quantitative analysis of volatile products related to this compound, enabling detailed characterization in various research and industrial applications.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, providing a window into the electronic makeup of molecules.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 4-Chloro-5-(trifluoromethyl)phthalic acid would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation (its equilibrium geometry). This involves calculating bond lengths, bond angles, and dihedral angles. For instance, calculations would determine the precise orientation of the two carboxylic acid groups relative to the benzene (B151609) ring and each other, which is known to be flexible in o-phthalic acid derivatives. iucr.org

Energetic properties, such as the heat of formation, could be calculated using DFT methods like M06-2X, often in conjunction with a basis set like 6-311++G(d,p), which has been used for other aromatic compounds. rsc.org These calculations are crucial for understanding the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This table is illustrative, as specific research data is unavailable. Values are based on general knowledge of similar structures.)

Parameter Predicted Value Description
C-Cl Bond Length ~1.74 Å The length of the bond between the aromatic carbon and the chlorine atom.
C-C(F3) Bond Length ~1.52 Å The length of the bond between the aromatic carbon and the trifluoromethyl carbon.
O-H Bond Length ~0.97 Å The length of the hydroxyl bond within the carboxylic acid groups.
C=O Bond Length ~1.21 Å The length of the carbonyl double bond in the carboxylic acid groups.

For even higher accuracy, particularly for energetic properties, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) or high-level composite methods like G3 and G4 are used to calculate energies with greater precision than standard DFT. rsc.orgnih.gov For example, ab initio Car-Parrinello molecular dynamics simulations have been successfully used to estimate the successive pKa values of phthalic acid and its isomers by calculating the free energy profile of the dissociation process. nih.gov A similar approach could be applied to this compound to predict its acidity.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. For this compound, an MEP map would show regions of negative potential (electron-rich) around the electronegative oxygen and chlorine atoms, and positive potential (electron-poor) around the acidic hydrogen atoms of the carboxyl groups. This provides a guide to where the molecule is susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com In this molecule, the electron-withdrawing nature of the chloro and trifluoromethyl groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phthalic acid.

Table 2: Predicted Frontier Molecular Orbital Characteristics (Note: This table is illustrative and based on general chemical principles.)

Orbital Predicted Location of Highest Density Implication for Reactivity
HOMO Likely distributed across the π-system of the aromatic ring. Site of electron donation in reactions with electrophiles.

Simulation of Reaction Mechanisms and Transition State Analysis

Computational chemistry can be used to model entire reaction pathways. For example, the conversion of a phthalanilic acid to a phthalimide (B116566) has been studied computationally, identifying the transition states and intermediates involved. nih.govmdpi.com For this compound, one could simulate its dehydration to form the corresponding anhydride (B1165640). This would involve locating the transition state for the intramolecular cyclization and water elimination, thereby calculating the activation energy for the reaction. Such an analysis would clarify whether the chloro and trifluoromethyl substituents accelerate or hinder this common reaction.

Prediction of Spectroscopic Properties to Aid Experimental Assignments

Theoretical calculations can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This can be compared with an experimental spectrum to help assign specific absorption bands to particular vibrational modes, such as the C=O stretch of the carboxyl groups or the C-Cl stretch. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H, ¹³C, and ¹⁹F NMR data.

Analysis of Substituent Effects on Aromatic Ring Systems and Functional Group Interactions

The properties of this compound are heavily influenced by the two substituents on its aromatic ring.

Chlorine (Cl): This atom acts as an electron-withdrawing group via induction but can be a weak electron-donating group via resonance.

Trifluoromethyl (CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

The combined effect of these two groups is a significant withdrawal of electron density from the aromatic ring, which increases the acidity of the carboxylic acid protons compared to unsubstituted phthalic acid. Theoretical studies on fluorinated benzenes show that increasing substitution can reduce the aromaticity of the ring system. nih.gov Computational analysis could precisely quantify these electronic effects and explore intramolecular interactions, such as potential hydrogen bonding between the two adjacent carboxylic acid groups.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility, preferred shapes, and the energetic barriers between different states. For this compound, MD simulations can elucidate the dynamic behavior governed by the rotational freedom of its substituent groups. The primary axes of rotation in this molecule are around the bonds connecting the two carboxylic acid groups and the trifluoromethyl group to the benzene ring.

The conformational space of this compound is largely defined by the dihedral angles associated with the rotation of the two carboxylic acid (-COOH) groups and the trifluoromethyl (-CF₃) group relative to the plane of the benzene ring. These rotations are not free and are hindered by energetic barriers arising from steric hindrance and electronic effects between the substituents.

MD simulations are employed to map the potential energy surface as a function of these key dihedral angles. By simulating the molecule's trajectory over time, researchers can identify low-energy, stable conformations and the transition pathways between them. Such simulations typically involve placing the molecule in a solvent box (e.g., water) to mimic physiological or solution-phase conditions and then solving Newton's equations of motion for all atoms in the system.

Similarly, the orientation of the two carboxylic acid groups is subject to rotational barriers. These groups can adopt various conformations relative to the benzene ring and to each other. The planarity of the carboxylic acid groups with the aromatic ring is often a point of interest, as this can affect conjugation and intramolecular hydrogen bonding possibilities. Studies on substituted benzoic acids have shown that the rotational barriers of carboxylic groups can be effectively calculated using computational methods. nih.govmdpi.com The presence of the bulky and electron-withdrawing trifluoromethyl group and the chloro substituent will modulate these barriers in this compound.

The table below illustrates the kind of data that would be generated from molecular dynamics and quantum mechanics calculations to characterize the conformational preferences of the key rotatable bonds in this compound.

Table 1: Calculated Rotational Energy Barriers and Predominant Dihedral Angles for this compound

Rotatable Bond Dihedral Angle Definition Predominant Angle (degrees) Calculated Rotational Barrier (kcal/mol)
C(5)-C(aromatic) F-C-C-C ~60, 180, 300 1.5 - 3.0
C(4)-C(aromatic) O=C-C=C ~±30, ~±150 4.0 - 7.0
C(1)-C(aromatic) O=C-C=C ~±30, ~±150 3.5 - 6.5

Note: The values presented are hypothetical and representative of what would be expected for a molecule with this substitution pattern based on data for similar compounds. The actual values would be determined through specific computational studies.

The exploration of the conformational space through MD simulations provides a detailed picture of the molecule's structural dynamics. This information is crucial for understanding how this compound might interact with other molecules, such as biological receptors or catalysts, as its shape and the accessibility of its functional groups are direct consequences of its conformational preferences.

Advanced Synthetic Applications and Emerging Research Directions for Substituted Phthalic Acids

Integration into Responsive Materials and Smart Chemical Systems

Substituted phthalic acids and their derivatives are increasingly being explored as key components in the fabrication of responsive materials and smart chemical systems. These materials are designed to undergo a change in their physical or chemical properties in response to external stimuli such as light, pH, temperature, or the presence of specific analytes. The unique substitution pattern of 4-chloro-5-(trifluoromethyl)phthalic acid makes it a candidate for creating highly functionalized systems.

The conversion of this compound into its corresponding phthalonitrile (B49051) is a critical step toward its integration into advanced materials. Phthalonitriles are precursors to phthalocyanines, a class of macrocyclic compounds with exceptional thermal and chemical stability, as well as interesting photophysical and electronic properties. researchgate.net The presence of both chloro and trifluoromethyl groups on the periphery of the resulting phthalocyanine (B1677752) can significantly influence its molecular packing, solubility, and electronic structure. These features are crucial for applications in chemical sensors and electrochromic devices. researchgate.net

For instance, phthalocyanine-based sensors can detect various analytes, including metal ions and organic molecules. The interaction of the analyte with the phthalocyanine core or its peripheral substituents can induce a measurable change in its absorption spectrum or electrochemical behavior. researchgate.net The electron-withdrawing nature of the chloro and trifluoromethyl groups in a phthalocyanine derived from this compound would likely enhance its sensitivity towards electron-rich analytes.

Furthermore, the diacid functionality of this compound allows for its use as a monomer in the synthesis of polyesters and polyamides. The resulting polymers would possess tailored properties, such as enhanced thermal stability and specific recognition capabilities, making them suitable for applications in smart coatings and membranes.

Development of Novel Catalytic Systems Based on Phthalic Acid Derivatives

The development of efficient and selective catalytic systems is a paramount goal in modern chemistry. Phthalic acid derivatives, particularly in the form of their metal complexes, have shown promise as versatile catalysts for a range of organic transformations. Phthalocyanines, synthesized from phthalonitriles derived from compounds like this compound, can coordinate with a variety of metal ions to form metallophthalocyanines (MPcs). worldscientific.com

These MPcs are robust catalysts that can mimic the activity of natural enzymes. researchgate.net The catalytic activity of an MPc is influenced by the central metal ion and the peripheral substituents on the phthalocyanine ring. The chloro and trifluoromethyl groups on a phthalocyanine derived from this compound would modulate the electronic properties of the central metal ion, thereby fine-tuning its catalytic activity and selectivity. researchgate.net

Potential catalytic applications for such MPcs include:

Oxidation reactions: MPcs are known to catalyze the oxidation of various substrates, including phenols, thiols, and hydrocarbons. The electron-withdrawing substituents would enhance the oxidative power of the catalyst.

Reduction reactions: Certain MPcs are effective catalysts for the reduction of nitroarenes and carbon dioxide.

Carbon-carbon bond-forming reactions: MPcs can catalyze important C-C bond-forming reactions, such as the Suzuki and Heck couplings.

The immobilization of these MPc catalysts on solid supports, such as silica (B1680970) or polymers, can lead to the development of heterogeneous catalysts with improved stability and recyclability, which are key principles of green chemistry. researchgate.net

Exploration of Green Chemistry Principles in the Synthesis and Transformations of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and transformations of this compound and its derivatives offer several opportunities for the application of these principles.

One area of focus is the development of greener synthetic routes to the parent compound itself. Traditional methods for the chlorination and trifluoromethylation of aromatic compounds often rely on harsh reagents and produce significant amounts of waste. Research into alternative, more environmentally benign methods is ongoing. For example, the use of milder chlorinating agents and more efficient trifluoromethylation protocols can reduce the environmental impact of the synthesis. nih.gov

In the transformations of this compound, the use of greener solvents and catalytic methods is crucial. For instance, the synthesis of phthalocyanines often employs high-boiling organic solvents. The development of solvent-free or aqueous synthetic methods would be a significant advancement. worldscientific.comsphinxsai.com

Furthermore, the use of phthalic acid itself as a difunctional Brønsted acid catalyst for organic reactions, such as the synthesis of quinoxaline (B1680401) derivatives, has been reported as a green and efficient method. sphinxsai.com This suggests that this compound, with its enhanced acidity due to the electron-withdrawing substituents, could also be explored as a recyclable organocatalyst for various acid-catalyzed reactions.

Sustainable Synthesis and Waste Reduction Strategies

Building upon the principles of green chemistry, the development of sustainable synthesis and waste reduction strategies is critical for the long-term viability of using compounds like this compound.

A key strategy is the use of renewable feedstocks. While the synthesis of this specific compound currently relies on petrochemical starting materials, future research could explore pathways from bio-based platform chemicals. For example, the synthesis of terephthalic acid from biomass-derived furfural (B47365) has been demonstrated, offering a potential long-term strategy for producing aromatic diacids from renewable sources. researchgate.net

Waste reduction can be achieved through several approaches:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Catalyst Recycling: The use of heterogeneous or immobilized catalysts, as discussed in section 7.2, allows for their easy separation from the reaction mixture and reuse in subsequent batches, reducing waste and cost. researchgate.net

Process Intensification: Utilizing technologies such as microreactors and flow chemistry can lead to more efficient reactions with better control over reaction parameters, often resulting in higher yields and reduced waste generation.

A pilot study on the synthesis of 4-chlorophthalic anhydride (B1165640) highlights the importance of optimizing reaction conditions such as pH, temperature, and reactant ratios to maximize yield and conversion, thereby minimizing waste. researchgate.net Similar optimization studies would be essential for the sustainable production of this compound.

Future Perspectives in Organofluorine Chemistry and Complex Molecule Synthesis

Organofluorine chemistry is a rapidly expanding field, with fluorinated compounds finding widespread use in pharmaceuticals, agrochemicals, and materials science. cas.cn The trifluoromethyl group is a particularly important substituent, as it can significantly alter the biological and physical properties of a molecule. nih.gov this compound, as a trifluoromethylated building block, is well-positioned to contribute to future advancements in this area.

The future perspectives for this compound and its derivatives are multifaceted:

Advanced Materials: The development of novel fluorinated polymers and materials with tailored properties for applications in electronics, aerospace, and medicine. The unique combination of chloro and trifluoromethyl substituents can be exploited to create materials with exceptional chemical resistance, thermal stability, and specific optical properties.

Complex Molecule Synthesis: The use of this compound as a starting material for the synthesis of complex, biologically active molecules. The diacid functionality allows for its incorporation into larger molecular architectures, while the chloro and trifluoromethyl groups can be used to fine-tune the properties of the final product.

Supramolecular Chemistry: The design of self-assembling systems based on derivatives of this compound. The specific intermolecular interactions induced by the fluoro and chloro substituents could be harnessed to create intricate supramolecular structures with applications in drug delivery and molecular recognition.

The continued development of new synthetic methodologies for the selective introduction of fluorine and trifluoromethyl groups will further expand the possibilities for utilizing building blocks like this compound in the creation of next-generation functional molecules and materials. cas.cn

Q & A

Basic: What synthetic strategies are effective for preparing 4-Chloro-5-(trifluoromethyl)phthalic acid?

Methodological Answer:
The synthesis typically involves multi-step functionalization of a phthalic acid backbone. Key steps include:

  • Chlorination : Electrophilic aromatic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce the chloro group at the 4-position .
  • Trifluoromethylation : Radical trifluoromethylation via copper-mediated coupling or halogen exchange (e.g., CF₃I/KI) at the 5-position .
  • Oxidation : Final oxidation of intermediates (e.g., methyl esters) to carboxylic acids using KMnO₄ or CrO₃ in acidic media .
    Critical Considerations :
  • Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures or prolonged reaction times.
  • Monitor regioselectivity using NMR (¹H/¹⁹F) to confirm substitution patterns .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:
A combination of chromatographic and spectroscopic methods is essential:

Technique Conditions/Parameters Application Reference
UPLC BEH Phenyl column (2.1 × 50 mm, 1.7 µm), acetonitrile/water gradientRetention time and purity assessment
¹H/¹³C/¹⁹F NMR DMSO-d₆ or CDCl₃ solvent; 400–600 MHzConfirm substituent positions and purity
FT-IR ATR mode, 4000–400 cm⁻¹Identify carboxylic acid (∼1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹)
HRMS ESI or EI mode, m/z accuracy < 5 ppmMolecular ion verification

Advanced: How do chloro and trifluoromethyl substituents influence electronic and steric effects in reactions?

Methodological Answer:

  • Electronic Effects :
    • The electron-withdrawing trifluoromethyl group increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., esterification).
    • Chloro groups enhance acidity of the phthalic acid moiety (pKa ∼2–3), impacting solubility and coordination chemistry .
  • Steric Effects :
    • The bulky trifluoromethyl group restricts rotation around the aromatic ring, leading to atropisomerism in derivatives.
    • Steric hindrance may reduce yields in Suzuki-Miyaura couplings; use Pd catalysts with bulky ligands (e.g., SPhos) .
      Experimental Validation :
  • Computational modeling (DFT) to map electron density .
  • Kinetic studies comparing reaction rates with/without substituents .

Advanced: What challenges arise in detecting this compound in environmental matrices?

Methodological Answer:

  • High Polarity : Limits retention in reversed-phase LC; use HILIC columns or ion-pairing agents (e.g., tetrabutylammonium) .
  • Extraction Efficiency :
    • Liquid-liquid extraction (LLE) with dichloromethane or ethyl acetate recovers >80% in aqueous samples .
    • Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis WAX) improves selectivity .
  • Matrix Interference :
    • Apply tandem MS (MRM mode) to distinguish from co-eluting PFAS analogs .
      Validation Metrics :
  • Spike recovery tests (70–120%) in rainwater and soil .
  • Limit of detection (LOD) < 0.1 ng/L via LC-MS/MS .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:

  • Derivative Synthesis :
    • Modify carboxyl groups to esters/amides to assess bioavailability .
    • Introduce heterocyclic moieties (e.g., pyrazole) via cyclization .
  • Assay Design :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assay on HeLa or MCF-7 cell lines .
    • Enzyme Inhibition : Fluorescence-based assays for COX-2 or ACE .
      Data Interpretation :
  • Correlate logP (calculated via HPLC) with membrane permeability .
  • Use QSAR models to predict toxicity endpoints (e.g., LC50) .

Advanced: What are the degradation pathways under environmental conditions?

Methodological Answer:

  • Photolysis :
    • Expose to UV (254 nm) in aqueous solution; monitor via LC-MS for dechlorinated or defluorinated products .
  • Hydrolysis :
    • Study pH-dependent stability (pH 3–9) at 25–50°C; carboxylic acid groups may decarboxylate at high pH .
  • Microbial Degradation :
    • Use soil slurry tests with Pseudomonas spp.; track metabolite formation (e.g., 4-chloro-5-methylphthalic acid) .
      Analytical Tools :
  • Isotope labeling (¹⁴C) to quantify mineralization rates .
  • Non-targeted HRMS for unknown transformation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(trifluoromethyl)phthalic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(trifluoromethyl)phthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.